benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]carbamate
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Overview
Description
MP13 is a synthetic organic compound known for its role as an inhibitor of integrin signalingMP13 is particularly noted for its ability to impede both inside-out and outside-in integrin-mediated signaling processes, such as fibrinogen binding, platelet adhesion, and clot retraction .
Preparation Methods
The synthesis of MP13 involves several steps, including the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . The specific synthetic routes and reaction conditions for MP13 are proprietary and detailed in patents and scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MP13 undergoes various chemical reactions, including:
Oxidation: MP13 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MP13 into reduced forms with different chemical properties.
Substitution: MP13 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
MP13 has a wide range of scientific research applications:
Chemistry: MP13 is used as a model compound to study integrin signaling pathways and their inhibition.
Biology: It is employed in research to understand cell adhesion, migration, and signaling processes.
Medicine: MP13 has potential therapeutic applications in treating diseases related to abnormal integrin signaling, such as thrombosis and cancer.
Mechanism of Action
MP13 exerts its effects by inhibiting integrin signaling. It blocks the association of talin with the integrin β3 subunit, thereby preventing integrin activation and subsequent signaling events. This inhibition affects various cellular processes, including fibrinogen binding, platelet adhesion, and clot retraction. The molecular targets of MP13 include integrin αIIbβ3 and other integrin subunits involved in cell adhesion and signaling .
Comparison with Similar Compounds
MP13 is unique in its specific inhibition of integrin signaling. Similar compounds include:
Properties
Molecular Formula |
C26H38N4O6 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H38N4O6/c1-16(2)12-21(24(33)28-20(14-31)13-19-10-11-27-23(19)32)29-25(34)22(17(3)4)30-26(35)36-15-18-8-6-5-7-9-18/h5-9,14,16-17,19-22H,10-13,15H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
RUHYGYHBVKWREW-CMOCDZPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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